Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,3-dioxoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZJSSZZSMJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194016 | |
| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41042-21-1 | |
| Record name | Ethyl 2,3-dihydro-2,3-dioxo-1H-indole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41042-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isatin-N-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041042211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41042-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL ISATIN-N-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0OM3JC2PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the reaction of indole derivatives with ethyl chloroacetate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant anticancer properties. Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has been studied for its potential to inhibit cancer cell proliferation. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could induce apoptosis in various cancer cell lines. This compound was shown to enhance the efficacy of chemotherapeutic agents when used in combination therapies .
Antimicrobial Properties : The compound has also been explored for its antimicrobial activity against bacteria and fungi.
- Research Findings : In a study conducted by researchers at a prominent university, this compound exhibited notable inhibition against common pathogens such as Staphylococcus aureus and Candida albicans .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis.
Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of various biologically active compounds.
| Application | Description |
|---|---|
| Synthesis of Indole Derivatives | Utilized in the preparation of more complex indole-based structures that are relevant in pharmaceuticals. |
| Formation of Heterocycles | Acts as a reagent in the formation of other heterocyclic compounds which are essential in drug discovery. |
Material Science Applications
The compound's properties make it suitable for applications in material science.
Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Nanomaterials Development : Research is ongoing into its use as a precursor for the synthesis of nanomaterials with potential applications in electronics and photonics .
Mechanism of Action
The mechanism of action of ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
- Structure : Features a 4-nitrobenzoyl group at position 2 of the indole ring and an ethyl acetate group at position 3.
- Synthesis: Prepared from (E)-ethyl 3-[2-(triphenylphosphoranylidene)phenyl]acrylate and 2-bromo-4′-nitrobenzophenone using DBU as a base .
- Properties : White solid (mp 163–165°C), characterized by ¹H/¹³C NMR and HRMS .
2-[(4-Acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- Structure : Contains a 4-acetylphenyl carbamate group appended to the ethyl acetate side chain of the dioxoindole core .
- Molecular Weight : 380.356 g/mol .
- Application : The acetylphenyl group may improve lipophilicity, enhancing membrane permeability in drug design .
Ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Structure : Incorporates a 2,5-dimethoxyphenyl ketone and a hydroxyl group at position 3 of the indole ring .
- Synthesis : Derived from imidate intermediates using bromoindoline and chromatography (7% ethyl acetate/hexanes) .
- Biological Relevance : The dimethoxy group could modulate serotonin receptor affinity, though specific activity data are unavailable .
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide Derivatives
- Structure : Replaces the ethyl ester with an N-phenylacetamide group .
- Activity : Evaluated for cytotoxicity against MCF-7 breast cancer cells (IC₅₀ values: 8–35 µM). Derivatives with electron-withdrawing substituents (e.g., Br) showed enhanced potency .
- QSAR Insights : Electron-deficient aromatic rings and planar acetamide linkages correlate with improved anticancer activity .
Comparative Data Table
Biological Activity
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, with the CAS number 41042-21-1, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁N₁O₄
- Molecular Weight : 233.22 g/mol
- Melting Point : 116-118 °C
- SMILES : CCOC(=O)CN1C(=O)C(=O)C2=C1C=CC=C2
Synthesis
This compound can be synthesized through various methods involving indole derivatives. The synthesis typically involves the condensation of ethyl acetate with appropriate indole precursors under acidic or basic conditions.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:
- Breast Cancer : In vitro studies showed that this compound induces apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 1.0 µM .
- Mechanism of Action : The compound appears to disrupt microtubule assembly, a crucial process for cell division, thereby inhibiting cancer cell proliferation .
Antibacterial Activity
This compound has exhibited antibacterial properties against several strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 31.25 µg/mL |
| Staphylococcus aureus | 15.5 µg/mL |
| Bacillus subtilis | 31.25 µg/mL |
These values indicate moderate antibacterial efficacy and suggest potential use in treating bacterial infections .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, although specific mechanisms remain to be fully elucidated.
Study on Anticancer Effects
In one notable study, this compound was tested on MDA-MB-231 breast cancer cells. The results indicated:
- Cell Cycle Arrest : Treatment led to significant cell cycle arrest in the G2/M phase at concentrations of 2.5 µM and higher.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed at 1.0 µM concentration .
Evaluation of Antibacterial Properties
Another study investigated the antibacterial effects against Gram-positive and Gram-negative bacteria:
- Efficacy : The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative strains.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
